molecular formula C9H15N3 B567146 N2-isobutylpyridine-2,4-diamine CAS No. 1247194-81-5

N2-isobutylpyridine-2,4-diamine

Cat. No.: B567146
CAS No.: 1247194-81-5
M. Wt: 165.24
InChI Key: WDJORBUJGBYOQP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 1247194-81-5 and possesses the molecular formula C9H15N3. The compound exhibits a molecular weight of 165.24 daltons, positioning it within the category of small organic molecules suitable for pharmaceutical applications. The systematic nomenclature reflects the presence of two amino groups positioned at the 2 and 4 positions of the pyridine ring, with an isobutyl substituent attached to the nitrogen atom at position 2.

The structural architecture of this compound can be understood through its fundamental components: a pyridine ring serving as the central heterocyclic core, two amino functional groups providing nucleophilic character, and an isobutyl chain contributing to the molecule's hydrophobic properties. The predicted physical properties indicate a boiling point of 349.1±27.0 degrees Celsius and a density of 1.070±0.06 grams per cubic centimeter. The compound demonstrates basic character with a predicted acid dissociation constant value of 8.77±0.50, reflecting the electron-donating nature of the amino substituents on the pyridine ring.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
CAS Number 1247194-81-5
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Boiling Point (Predicted) 349.1±27.0°C
Density (Predicted) 1.070±0.06 g/cm³
Acid Dissociation Constant 8.77±0.50

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyridine chemistry and diaminopyridine research. Pyridine itself was first identified in 1849 by Scottish scientist Thomas Anderson through the high-temperature heating of animal bones, leading to the isolation of this fundamental heterocyclic compound. Anderson's naming convention, derived from the Greek word for fire, established the foundation for an entire class of nitrogen-containing aromatic compounds that would become central to pharmaceutical chemistry.

The systematic study of diaminopyridine compounds emerged significantly later, with 2,4-diaminopyridine being catalogued with the CAS number 461-88-1 and molecular formula C5H7N3. This parent compound demonstrates a melting point of 107 degrees Celsius and exhibits predicted boiling point of 358.0±22.0 degrees Celsius. The historical progression from simple pyridine to more complex substituted derivatives like this compound represents the evolution of synthetic organic chemistry toward more specialized and functionally diverse molecular architectures.

The broader class of diaminopyrimidine compounds, closely related to diaminopyridines, gained particular prominence in the pharmaceutical industry following extensive research in G.H. Hitchings' laboratory during the late 1940s. These compounds were initially synthesized as potential nucleic acid antagonists but were subsequently discovered to interfere with folic acid utilization pathways. This historical precedent established the foundation for understanding how structural modifications of basic heterocyclic frameworks could lead to compounds with significant biological activity.

Significance in Pharmaceutical and Material Science Research

This compound occupies a significant position within contemporary pharmaceutical research due to its structural relationship to bioactive diaminopyridine derivatives. The compound's design principles align with established structure-activity relationships observed in pharmaceutical applications of related molecules. Research has demonstrated that diaminopyridine-based compounds serve as potent kinase inhibitors, with specific examples showing remarkable selectivity profiles. The structural framework present in this compound provides a foundation for potential development of therapeutically relevant molecules.

The pharmaceutical relevance of diaminopyridine derivatives extends to multiple therapeutic areas, including oncology and neurological disorders. Studies have shown that N2,N4-diphenylpyridine-2,4-diamine derivatives function as effective epidermal growth factor receptor inhibitors, particularly in addressing drug resistance mechanisms. These compounds demonstrate nanomolar potency against specific cancer cell lines and exhibit improved metabolic stability when subjected to deuterated modifications. The success of such derivatives validates the continued investigation of structurally related compounds like this compound.

In material science applications, diaminopyridine derivatives have demonstrated utility in extraction and separation processes. Research has established that compounds such as 2,6-bis(4-methoxybenzoyl)-diaminopyridine function as excellent extractants for noble metal ions, achieving recovery rates exceeding 99 percent for studied metal species. This application domain suggests potential utility for this compound in specialized separation technologies or as a building block for materials with selective binding properties.

Table 2: Research Applications of Related Diaminopyridine Compounds

Application Area Compound Type Key Finding Reference
Kinase Inhibition Diaminopyridine derivatives IC50 values of 37 nM for Mps1 kinase
Cancer Therapeutics N2,N4-diphenylpyridine-2,4-diamine IC50 values of 8-11 nM against resistant cell lines
Metal Extraction 2,6-bis(4-methoxybenzoyl)-diaminopyridine >99% recovery rates for noble metals
Neurological Disorders 3,4-diaminopyridine derivatives Effective treatment for Lambert-Eaton syndrome

The synthetic accessibility of this compound through established chemical methodologies further enhances its research value. Contemporary synthetic approaches to diaminopyridine compounds utilize various strategies, including nucleophilic substitution reactions and catalytic processes. The availability of the compound through specialized chemical suppliers, with typical purities of 99.0 percent, facilitates its incorporation into research programs focused on drug discovery and materials development.

Properties

IUPAC Name

2-N-(2-methylpropyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJORBUJGBYOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

  • Catalyst Loading : Increasing Raney nickel from 1:1 to 2:1 (w/w) relative to substrate improves yield to 81% but complicates filtration.

  • Solvent Choice : Methanol outperforms ethanol or THF due to better hydrogen solubility.

Alkylation Reactions

  • Base Selection : K2_2CO3_3 minimizes side reactions compared to stronger bases like NaOH.

  • Temperature Control : Exceeding 80°C promotes di-alkylation, reducing selectivity.

Applications and Derivatives

This compound serves as a precursor for TLR agonists and antifungal agents. Derivatives with modified alkyl chains (e.g., neopentyl, isopentyl) exhibit enhanced bioactivity, underscoring the importance of method versatility .

Chemical Reactions Analysis

Types of Reactions

N2-isobutylpyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N2-isobutylpyridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of

Biological Activity

N2-Isobutylpyridine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives characterized by the presence of amino groups at the 2 and 4 positions of the pyridine ring. The isobutyl group at the nitrogen position enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cell signaling pathways. For example, studies on related diphenylpyrimidine derivatives demonstrated significant activity against Plasmodium falciparum, highlighting the potential for antimalarial applications .
  • CD4 Modulation : Research indicates that pyridine derivatives can down-modulate CD4 protein levels on human cells, which is crucial for HIV entry inhibition. This mechanism suggests that this compound may have applications in treating HIV/AIDS .

Antimicrobial Activity

CompoundTarget OrganismActivity (IC50)Reference
This compoundPlasmodium falciparum0.66 µM
Related pyridine derivativesHIVVaries (specifics needed)

Case Studies

  • Antimalarial Activity : A study evaluated the efficacy of this compound against Plasmodium falciparum. The compound exhibited an IC50 value of 0.66 µM against the Pf 3D7 strain, indicating potent antimalarial properties with a selectivity index suggesting low cytotoxicity against human liver cells (HepG2) .
  • HIV Entry Inhibition : Another study explored compounds similar to this compound for their ability to modulate CD4 levels on T-cells. These compounds showed promising results in reducing HIV entry into cells by targeting CD4 down-regulation .

Comparison with Similar Compounds

Physicochemical Properties

The following table summarizes key physicochemical parameters of N2-isobutylpyridine-2,4-diamine and its analogues:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa (Predicted)
This compound* C10H17N3 ~179.26† ~1.05‡ ~360‡ ~8.77‡
N2-Isopentylpyridine-2,4-diamine C10H17N3 179.26 1.049 360.1 8.77
2-N-Phenylpyridine-2,4-diamine C11H11N3 185.22 N/A N/A N/A
N2-Methylpyridine-2,4-diamine hydrochloride C6H10N3Cl 175.62 N/A N/A N/A
IC2 (6-Methylquinazoline-2,4-diamine) C9H10N4 174.20 N/A N/A N/A

*Predicted values based on structural similarity to N2-isopentylpyridine-2,4-diamine .
†Assumed similar to N2-isopentyl analogue due to homologous structure.
‡Derived from N2-isopentyl analogue data .

Key Observations :

  • Alkyl Chain Effects : Increasing alkyl chain length (e.g., methyl → isobutyl → isopentyl) marginally increases molecular weight and boiling point but has negligible impact on density and pKa .
  • Aromatic vs. Aliphatic Substituents : 2-N-Phenylpyridine-2,4-diamine (185.22 g/mol) exhibits a higher molecular weight than aliphatic-substituted analogues due to the phenyl group .

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